2-(3-Chlorophenyl)oxazole
Overview
Description
“2-(3-Chlorophenyl)oxazole” is a compound that belongs to the class of oxazoles . Oxazoles are a type of heterocyclic compound, characterized by a five-membered ring structure containing one oxygen atom, one nitrogen atom, and three carbon atoms . They are known for their wide spectrum of biological activities and are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
Oxazoles, including “this compound”, can be synthesized through various methods . One common strategy is the Van Leusen reaction, which involves the use of tosylmethylisocyanides (TosMICs) . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The presence of a chlorine atom on the phenyl group at position 2 is a key feature of this compound .
Scientific Research Applications
2-(3-Chlorophenyl)oxazole has been studied for its potential applications in a variety of scientific fields. In medicine, it has been studied for its potential use as an anti-inflammatory agent, and for its ability to inhibit the growth of certain bacteria and fungi. In biochemistry, it has been studied for its potential role in the regulation of gene expression. In pharmacology, it has been studied for its potential use as a drug delivery system.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)oxazole is not yet fully understood. It is believed to be a pro-drug, meaning that it is converted to its active form in the body. It is believed that the compound binds to certain receptors in the body, and activates them, leading to the desired biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, and to have anti-inflammatory effects. It has also been shown to modulate gene expression, and to have potential applications in drug delivery systems.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(3-Chlorophenyl)oxazole in lab experiments is its high yield in the reaction of 3-chlorophenol and oxalic acid. Additionally, it is relatively stable, and can be stored for long periods of time. However, it is also relatively expensive, and can be toxic if handled improperly.
Future Directions
There are a number of potential future directions for the research and development of 2-(3-Chlorophenyl)oxazole. These include further study of its potential applications in medicine, biochemistry, and pharmacology, as well as its potential use as a drug delivery system. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to new and improved applications. Finally, further study of its synthesis method could lead to the development of more efficient and cost-effective methods of production.
Safety and Hazards
properties
IUPAC Name |
2-(3-chlorophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAELCLQNAMTZQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70494876 | |
Record name | 2-(3-Chlorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70494876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62882-06-8 | |
Record name | 2-(3-Chlorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70494876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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